molecular formula C11H11NO5 B8318989 Methyl 4-(2-oxopropyl)-3-nitrobenzoate

Methyl 4-(2-oxopropyl)-3-nitrobenzoate

Cat. No. B8318989
M. Wt: 237.21 g/mol
InChI Key: KNRQPSPRSWUTAM-UHFFFAOYSA-N
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Patent
US07115647B2

Procedure details

A mixed solution of methyl 4-(2-oxopropyl)-3-nitrobenzoate (3.86 g), reduced iron (9.0 g) and acetic acid (40 ml) is stirred at 90° C. for 24 hours. The solid is removed through filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is purified through silica gel column chromatography (eluent: hexane/ethyl acetate=3/1) to obtain 6-methoxycarbonyl-2-methylindole (0.890 g).
Quantity
3.86 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:17])[CH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[N+:14]([O-])=O>C(O)(=O)C>[CH3:11][O:10][C:8]([C:7]1[CH:6]=[C:5]2[C:4]([CH:3]=[C:2]([CH3:17])[NH:14]2)=[CH:13][CH:12]=1)=[O:9]

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
O=C(CC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-])C
Name
reduced iron
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid is removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified through silica gel column chromatography (eluent: hexane/ethyl acetate=3/1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C2C=C(NC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.